1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Mapping

1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6) is a synthetic small-molecule building block belonging to the thiazole-piperidine hybrid class, with molecular formula C₁₀H₁₈ClN₃S and molecular weight 247.79 g/mol. Its structure features a piperidine ring N-substituted with a 1-(thiazol-2-yl)ethyl group and a free primary amine at the 4-position, yielding a bifunctional scaffold with distinct hydrogen-bonding donor/acceptor topology.

Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
CAS No. 1185311-19-6
Cat. No. B1501061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride
CAS1185311-19-6
Molecular FormulaC10H18ClN3S
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)N2CCC(CC2)N.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-8(10-12-4-7-14-10)13-5-2-9(11)3-6-13;/h4,7-9H,2-3,5-6,11H2,1H3;1H
InChIKeyNSSRREBHNMNPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6): Procurement-Relevant Structural and Physicochemical Profile


1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6) is a synthetic small-molecule building block belonging to the thiazole-piperidine hybrid class, with molecular formula C₁₀H₁₈ClN₃S and molecular weight 247.79 g/mol [1]. Its structure features a piperidine ring N-substituted with a 1-(thiazol-2-yl)ethyl group and a free primary amine at the 4-position, yielding a bifunctional scaffold with distinct hydrogen-bonding donor/acceptor topology . The hydrochloride salt form enhances aqueous solubility for biological assay compatibility, with a computed LogP of 3.07 and polar surface area (PSA) of 70.39 Ų placing it within favorable drug-like property space [1].

Why 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride Cannot Be Interchanged with Positional Isomers or N-Alkylated Analogs in Research Procurement


Although several thiazole-piperidine compounds share the identical molecular formula (C₁₀H₁₈ClN₃S) and are often co-listed in vendor catalogs, the site of thiazolylethyl attachment—piperidine N-1 versus the exocyclic 4-amine—determines the molecule's protonation state, hydrogen-bond donor/acceptor count, and pharmacophoric presentation . The free primary amine in the target compound (pKa ~9–10) remains available for derivatization or target engagement, whereas the positional isomer N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine (CAS 1289386-57-7) buries the secondary amine at the exocyclic position and leaves the piperidine NH unsubstituted, fundamentally altering basicity and binding-competent geometry . N-Methylated variants (e.g., CAS 1289385-60-9) further eliminate a hydrogen-bond donor, which can abrogate key interactions in structure-based design. These regioisomeric and N-substitution differences are non-trivial: they dictate metabolic stability, off-target promiscuity, and synthetic tractability for downstream conjugation, making generic interchange scientifically indefensible without explicit comparative data.

Quantitative Differentiation Evidence for 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride Against Closest Analogs


Regioisomeric Differentiation: N1-Substituted vs. Exocyclic Amine-Substituted Topology Defines Hydrogen-Bond Donor Count

The target compound features a free primary amine (NH₂) at the piperidine 4-position with two hydrogen-bond donor (HBD) atoms, whereas the positional isomer N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine (CAS 1289386-57-7) presents a secondary amine (NH) at the exocyclic position with only one HBD . This difference in HBD count (2 vs. 1) directly impacts pharmacophore complementarity to targets requiring bifurcated hydrogen-bond interactions from a primary amine, as observed in kinase hinge-binding motifs and aminergic GPCR ligand recognition [1].

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Mapping

N-Substitution Pattern Determines Piperidine Basicity and Protonation State at Physiological pH

In the target compound, the piperidine N-1 is tertiary (alkylated with the thiazolylethyl group) and the 4-position amine is primary, yielding a distinct pKa profile. In the isomer CAS 1289386-57-7, the piperidine N-1 is secondary (unsubstituted, pKa ~10–11) and the thiazolylethyl group is on the exocyclic amine, producing a dibasic molecule with a higher overall basicity . The target compound therefore has a single strongly basic center (4-NH₂), whereas the comparator has two basic centers, which can increase off-target binding to acidic phospholipid headgroups and alter tissue distribution [1].

Physicochemical Profiling ADME Prediction Solubility Optimization

Primary Amine Availability Enables Direct Conjugation Chemistry Unavailable to N-Alkylated or Exocyclic Amine Analogs

The free primary amine at the 4-position of the target compound permits direct amide bond formation, reductive amination, and urea/thiourea coupling without deprotection steps. In contrast, the N-methyl analog (CAS 1289385-60-9) presents a tertiary amine at the 4-position that cannot undergo acylation, while the exocyclic amine isomer (CAS 1289386-57-7) has the reactive amine at a sterically encumbered position adjacent to the chiral ethyl-thiazole moiety [1]. The target's primary amine is geometrically unhindered and located distal to the chiral center, offering superior accessibility for library derivatization and linker attachment in PROTAC or ADC payload design [2].

Chemical Biology PROTAC Design Bioconjugation

Computational LogP/PSA Profile Indicates Superior CNS Drug-Like Properties Relative to Direct Thiazole-Piperidine Conjugates Without Ethyl Linker

The target compound (LogP 3.07, PSA 70.39 Ų) [1] falls within the favorable CNS drug-like space (LogP 2–5, PSA < 90 Ų). The ethyl linker between thiazole and piperidine N-1 increases conformational flexibility (3 rotatable bonds) compared to the direct-linked analog 1-(thiazol-2-yl)piperidin-4-amine (CAS 596818-05-2, MW 183.27, only 1 rotatable bond), potentially enhancing target adaptability while maintaining CNS-penetrant physicochemical parameters [2]. The ethyl spacer also reduces planarity, which may lower aromatic ring stacking-driven off-target binding.

CNS Drug Discovery Drug-Likeness In Silico ADME

Thiazolyl-Piperidine Scaffold Class-Level Evidence: H3 Receptor Antagonism and Sphingosine Kinase 1 Inhibition Patents Confirm Biological Relevance of N1-Substituted Variants

Patent EP1945635B1 (Hoffmann-La Roche) explicitly claims thiazol-2-yl-piperidine derivatives with N1-alkyl substitution as histamine H3 receptor antagonists/inverse agonists, demonstrating that N1-substitution (as in the target compound) is productive for target engagement [1]. A separate patent application (US 2011/0105505) discloses thiazolyl piperidine derivatives as sphingosine kinase 1 (SphK1) inhibitors with anticancer applications, where the N1-substitution pattern modulates selectivity over SphK2 [2]. The target compound's N1-(1-thiazol-2-yl-ethyl) substitution pattern aligns with the pharmacophoric requirements delineated in these patent families, unlike the exocyclic amine-substituted isomer which places the thiazole at a different vector angle.

GPCR Pharmacology Cancer Therapeutics Patent Landscape

Optimal Research and Industrial Application Scenarios for 1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylamine hydrochloride (CAS 1185311-19-6)


Focused Library Synthesis for CNS-Targeted H3 Receptor Antagonist Lead Optimization

The N1-thiazolylethyl substitution pattern matches the pharmacophoric requirements of the H3 receptor antagonist patent family (EP1945635B1) [1]. The free primary amine at the 4-position permits direct amide or sulfonamide coupling to explore R1 substituent SAR without additional deprotection, while the CNS-favorable LogP (3.07) and PSA (70.39 Ų) [2] support blood-brain barrier penetrability predictions. This compound serves as an ideal core scaffold for parallel synthesis of 24–96 member libraries targeting H3 receptor modulation for narcolepsy, cognitive disorders, or metabolic disease indications.

PROTAC Linker Attachment Point for Targeted Protein Degradation Programs

The geometrically unhindered primary amine at the piperidine 4-position provides a direct, high-yielding conjugation handle for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design [1]. Unlike the N-methyl analog (CAS 1289385-60-9) which lacks a reactive amine, or the exocyclic amine isomer (CAS 1289386-57-7) where steric hindrance from the adjacent chiral methyl group reduces coupling efficiency, the target compound's amine is optimally positioned for amide bond formation with bifunctional linker payloads [2]. This single-step conjugation capability makes it a procurement priority for targeted protein degradation programs requiring rapid ternary complex SAR exploration.

Sphingosine Kinase 1 (SphK1) Inhibitor Hit-to-Lead Chemistry in Oncology

Patent disclosures (US 2011/0105505) establish that N1-substituted thiazolyl-piperidines are privileged scaffolds for SphK1 inhibition, a validated oncology target [1]. The target compound's free 4-amine allows diversification into amide, urea, and sulfonamide derivatives to probe the SphK1 lipid-binding pocket. Its reduced polybasic character (single ionizable amine center vs. two in CAS 1289386-57-7) may mitigate phospholipidosis liability, a common attrition factor for cationic amphiphilic drugs in oncology programs [2]. Researchers should prioritize this core for SphK1-selective inhibitor campaigns requiring clean cellular profiles.

Fragment-Based Drug Discovery (FBDD) with Direct X-Ray Crystallography Support

With a molecular weight of 247.79 and 3 rotatable bonds, this compound meets Rule-of-Three criteria for fragment screening libraries [1]. The primary amine serves as a direct hydrogen-bond anchor to protein backbone carbonyls, while the thiazole ring provides sulfur-mediated interactions and π-stacking potential. The ethyl linker introduces sufficient flexibility for induced-fit binding without excessive entropic penalty. Its hydrochloride salt ensures aqueous solubility at fragment screening concentrations (typically 0.5–2 mM in DMSO/aqueous buffer mixtures) [2]. Procurement of this fragment is recommended for crystallography-enabled FBDD campaigns against kinase, GPCR, or epigenetic targets.

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